Methyl 5-nitro-2-(phenylthio)benzoate
Overview
Description
Methyl 5-nitro-2-(phenylthio)benzoate: is an organic compound with the molecular formula C14H11NO4S . It is characterized by the presence of a nitro group, a phenylthio group, and a benzoate ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-2-(phenylthio)benzoate typically involves the nitration of methyl 2-(phenylthio)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is necessary to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-2-(phenylthio)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The phenylthio group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: Methyl 5-amino-2-(phenylthio)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Methyl 5-nitro-2-(phenylsulfonyl)benzoate.
Scientific Research Applications
Methyl 5-nitro-2-(phenylthio)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Methyl 5-nitro-2-(phenylthio)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenylthio group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-nitro-2-(methylthio)benzoate
- Methyl 5-nitro-2-(ethylthio)benzoate
- Methyl 5-nitro-2-(propylthio)benzoate
Uniqueness
Methyl 5-nitro-2-(phenylthio)benzoate is unique due to the presence of the phenylthio group, which imparts distinct chemical and physical properties compared to its analogs with alkylthio groups. This uniqueness can influence its reactivity, solubility, and interactions with biological targets .
Properties
IUPAC Name |
methyl 5-nitro-2-phenylsulfanylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c1-19-14(16)12-9-10(15(17)18)7-8-13(12)20-11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSXPBUMCIDPQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])SC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384534 | |
Record name | methyl 5-nitro-2-(phenylthio)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361336-72-3 | |
Record name | methyl 5-nitro-2-(phenylthio)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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